![molecular formula C10H9N3O3 B1385709 3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 933685-25-7](/img/structure/B1385709.png)
3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Overview
Description
“3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid” is a chemical compound with the molecular formula C10H9N3O3 . It’s an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives, like our compound, has been an interesting field for a long time . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years .Molecular Structure Analysis
The molecular structure of “3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid” consists of a 5-membered oxazole ring attached to a pyridine ring and a propanoic acid group .Chemical Reactions Analysis
Oxazole derivatives have been synthesized and screened for various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 468.6±51.0 °C and a predicted density of 1.360±0.06 g/cm3 . Its pKa is predicted to be 4.01±0.10 .Scientific Research Applications
Coordination Polymer Synthesis
3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid may be used in the synthesis of coordination polymers. Similar compounds have been used to react with metal salts like AgNO3, Cu(NO3)2·6H2O, and Zn(NO32·6H2O to form new coordination polymers .
Antifibrotic Activity
Compounds with similar structures have shown potential in antifibrotic activity, which could be explored for 3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid as well. They have been tested against fibrosis in HSC-T6 cells and could serve as a comparison for the antifibrotic potential of this compound .
Anti-inflammatory and Antimalarial Activities
The compound’s structural analogs have been screened for anti-inflammatory and antimalarial activities. This suggests that 3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid could also be evaluated for such biological activities .
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Safety and Hazards
The compound is classified as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H315 (Causes skin irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
3-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9(15)5-4-8-12-13-10(16-8)7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSDZFKFFIUXJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.